molecular formula C10H15NOS B13286032 2-(1,2-Thiazol-5-yl)cycloheptan-1-ol

2-(1,2-Thiazol-5-yl)cycloheptan-1-ol

Cat. No.: B13286032
M. Wt: 197.30 g/mol
InChI Key: HXANBLBIPQRSTQ-UHFFFAOYSA-N
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Description

2-(1,2-Thiazol-5-yl)cycloheptan-1-ol is a chemical compound that features a thiazole ring attached to a cycloheptanol structure. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities and are often used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Thiazol-5-yl)cycloheptan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cycloheptanol moiety. One common method involves the reaction of α-aminonitriles with carbon disulfide to form 2-mercapto-5-amino thiazoles, which can then be further modified .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Thiazol-5-yl)cycloheptan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups to the thiazole ring .

Scientific Research Applications

2-(1,2-Thiazol-5-yl)cycloheptan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-Thiazol-5-yl)cycloheptan-1-ol is not fully understood. compounds containing thiazole rings are known to interact with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Thiazol-5-yl)cycloheptan-1-ol is unique due to its specific structure combining a thiazole ring with a cycloheptanol moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

2-(1,2-thiazol-5-yl)cycloheptan-1-ol

InChI

InChI=1S/C10H15NOS/c12-9-5-3-1-2-4-8(9)10-6-7-11-13-10/h6-9,12H,1-5H2

InChI Key

HXANBLBIPQRSTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)O)C2=CC=NS2

Origin of Product

United States

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